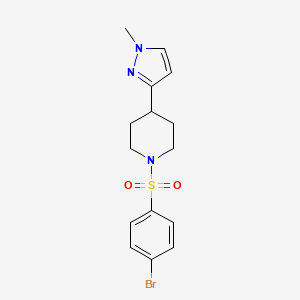
1-((4-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C15H18BrN3O2S and its molecular weight is 384.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One of the primary applications of this compound is in the synthesis of new heterocycles with potential antimicrobial properties. Studies have demonstrated the utility of similar structures in generating a variety of heterocyclic compounds that exhibit significant antimicrobial activity against a range of pathogens. For instance, El‐Emary et al. (2002) reported on the synthesis of heterocycles based on a related pyrazole structure, highlighting their potential in antimicrobial applications (El‐Emary, Al-muaikel, & Moustafa, 2002). This research underscores the importance of such compounds in the development of new antimicrobial agents.
Anticancer Potential
The compound's structure is also integral to research in anticancer drug development. The synthesis of propanamide derivatives bearing similar piperidinyl-1,3,4-oxadiazole structures and their evaluation as promising anticancer agents illustrate the compound's relevance in oncological research. Rehman et al. (2018) synthesized and evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, revealing their strong anticancer potential against various cancer cell lines (Rehman et al., 2018).
Biological Evaluation and Enzyme Inhibition
The biological evaluation of synthesized compounds incorporating this structure has shown promising results in enzyme inhibition, which is crucial for the development of therapeutic agents. For example, Khalid et al. (2016) synthesized and screened a series of compounds for their inhibitory activity against butyrylcholinesterase (BChE), a target enzyme in the treatment of Alzheimer's disease. The study not only revealed the compounds' potential as BChE inhibitors but also provided insights into their interaction with the enzyme, contributing to the design of more effective treatments (Khalid et al., 2016).
Structure-Activity Relationships
The exploration of structure-activity relationships (SAR) of compounds containing this structure contributes significantly to the understanding of their biological activities. Research on pyrazole derivatives, for instance, has shed light on the structural requirements for achieving potent and selective biological activities, informing the design of compounds with optimized therapeutic profiles (Lan et al., 1999).
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-18-9-8-15(17-18)12-6-10-19(11-7-12)22(20,21)14-4-2-13(16)3-5-14/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWYUPUVGCGNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)
![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)
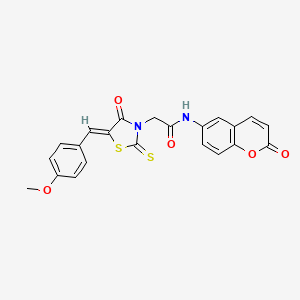
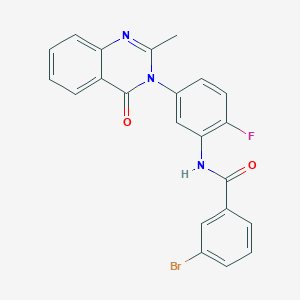
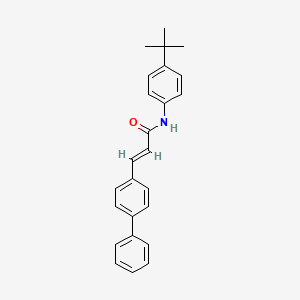
![3-Oxospiro[3.4]octane-1-carboxylic acid](/img/structure/B2540378.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)
![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)
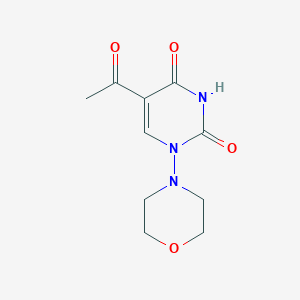
![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)
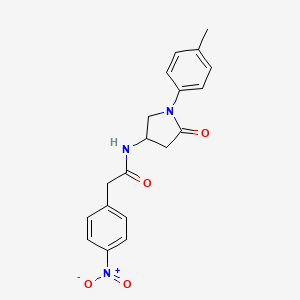
![N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2540391.png)
